Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, a hydroxy group, and a methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl-substituted epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the carbamate nitrogen attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as cesium carbonate or tetrabutylammonium iodide can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: Its stability and reactivity make it suitable for use in various medicinal chemistry applications .
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties .
Wirkmechanismus
The mechanism by which tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate exerts its effects involves the formation and cleavage of the carbamate group. The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the amine and the corresponding alcohol or phenol. This property is exploited in organic synthesis to protect amines during multi-step reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- N-Boc-ethanolamine
Comparison:
- tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but lacks the methylphenyl group, making it less sterically hindered and potentially more reactive in certain conditions .
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: Contains a phenyl group instead of a methylphenyl group, which may affect its reactivity and stability .
- N-Boc-ethanolamine: Contains an ethanolamine moiety, making it more hydrophilic and potentially more suitable for aqueous reactions .
The uniqueness of tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate lies in its combination of steric hindrance and reactivity, making it a versatile compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C14H21NO3 |
---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-10-7-5-6-8-11(10)12(9-16)15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
OGCOAZIGHZKWMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(CO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.